molecular formula C16H23NO5 B2930950 Boc-L-Homoser-Obzl CAS No. 105183-60-6

Boc-L-Homoser-Obzl

Cat. No. B2930950
CAS RN: 105183-60-6
M. Wt: 309.362
InChI Key: YQTGYJUMDNISEP-ZDUSSCGKSA-N
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Description

Boc-L-Homoser-Obzl is a chemical compound with the CAS Number: 105183-60-6 and Linear Formula: C16H23NO5 . It has a molecular weight of 309.36 . The IUPAC name for this compound is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate .


Molecular Structure Analysis

The InChI code for Boc-L-Homoser-Obzl is 1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 . The InChI key is YQTGYJUMDNISEP-ZDUSSCGKSA-N .

Scientific Research Applications

Orientation and Peptide Layering

Boc-L-Homoser-Obzl and its derivatives are used to study the orientation of helical peptides at interfaces. Research has shown that peptides like Boc-(L-Leu-Aib)n-OBzl, spread on a water or water-methanol mixture, take a vertical orientation at the liquid phase, which is crucial for creating peptide monolayers and multilayers on gold surfaces. This vertical orientation is essential for the development of biomaterials and nanotechnology applications (Kitagawa, Morita, Umemura, & Kimura, 2002).

Peptide Conformations and Solubility

The solubility and structural conformations of protected homooligopeptides of glycine and β-Alanine, including Boc-Glyn-OBzl and Boc-(β-Ala)n-OBzl, have been explored. Studies reveal that higher oligomers (n=5–8) exhibit the β-sheet structure, influencing their solubility in high-polar solvents. This research provides insights into peptide design for therapeutic and material science applications (Narita, Doi, Kudo, & Terauchi, 1986).

Helical Folding in Oligopeptides

The effect of α-Aminoisobutyric Acid (Aib) residue on promoting helical folding in oligopeptides has been investigated with compounds like Boc–Aib–Leun–OBzl. This study highlights the potential of specific residues to induce desired conformations in peptide chains, a fundamental aspect of developing peptide-based therapeutics and materials (Narita, Ishikawa, Sugasawa, & Doi, 1985).

Peptide Synthesis Techniques

Techniques for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis (SPPS) demonstrate the versatility of Boc/Bzl chemistry. This method is crucial for synthesizing long and complex polypeptides, with applications ranging from pharmaceuticals to basic research (Muttenthaler, Albericio, & Dawson, 2015).

Neoglycopeptide Synthesis

The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine showcases the utility of Boc-protected amino acids in peptide synthesis. This method facilitates the chemoselective glycosylation of peptides, enabling the creation of neoglycopeptides for research in glycoscience and the development of glycoconjugate vaccines or therapeutics (Carrasco, Brown, Serafimova, & Silva, 2003).

properties

IUPAC Name

benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTGYJUMDNISEP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of NaBH4 (262 mg, 6.92 mmol) in 4:1 THF:H2O (20 ml) was cooled to 0° C. To this mixture was slowly added a solution of the ester from step (38a) (4.61 mmol) in THF (12 ml). Gas was evolved. When gas evolution ceased, the mixture was quenched by the careful addition of saturated aqueous ammonium chloride. The resulting solution was stirred at 0° C. for an additional 15 min. EtOAc (200 ml) was added and the resulting mixture was washed with saturated aqueous NaCl. The organic layer was dried over MgSO4 and concentrated in vacuo. Purification by flash chromatography (silica, 0-10% MeOH/CHCl3) gave 2-tert-butoxycarbonylamino-4-hydroxy-butyric acid benzyl ester (350 mg, 25% for 2 steps) as a clear, colorless oil: 1H NMR (300 MHz, Methanol-D) δ 7.23-7.43 (m, 5 H), 5.06-5.25 (m, 2 H), 4.00-4.57 (m, 2 H), 3.54-3.69 (m, 1 H), 1.67-2.12 (m, 2 H), 1.29-1.50 (m, 9 H). LC-MS (Method A, retention time: 1.25 min).
Name
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.61 mmol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

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